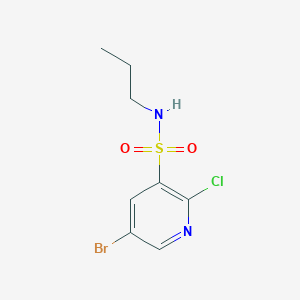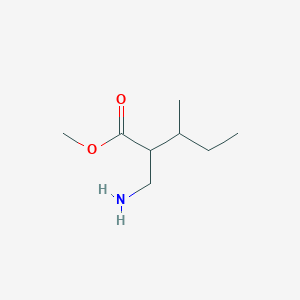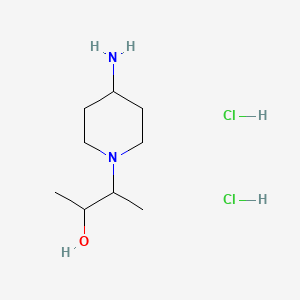
5-bromo-2-chloro-N-propylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-N-propylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H10BrClN2O2S It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-propylpyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of pyridine derivatives, followed by sulfonation and subsequent reaction with propylamine. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-chloro-N-propylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful in forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
5-Bromo-2-chloro-N-propylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5-bromo-2-chloro-N-propylpyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloro-3-nitropyridine: Another pyridine derivative with similar halogen substitutions.
5-Bromo-2-chloro-N-propylnicotinamide: A related compound with a different functional group at the 3-position.
Uniqueness
5-Bromo-2-chloro-N-propylpyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C8H10BrClN2O2S |
|---|---|
Peso molecular |
313.60 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-N-propylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H10BrClN2O2S/c1-2-3-12-15(13,14)7-4-6(9)5-11-8(7)10/h4-5,12H,2-3H2,1H3 |
Clave InChI |
AVLAELPQZKWGOK-UHFFFAOYSA-N |
SMILES canónico |
CCCNS(=O)(=O)C1=C(N=CC(=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride](/img/structure/B13553594.png)



![(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B13553645.png)



![Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate](/img/structure/B13553669.png)
![3-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13553673.png)

![Tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13553680.png)
![3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylicacid](/img/structure/B13553684.png)
